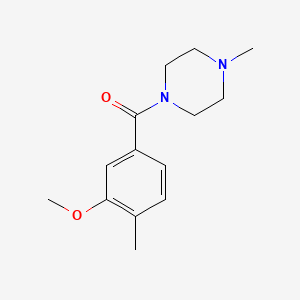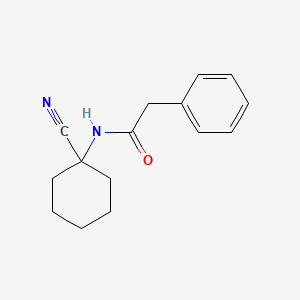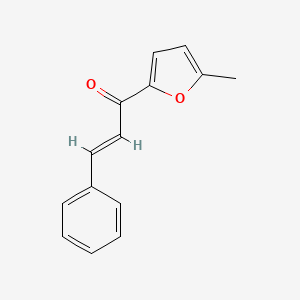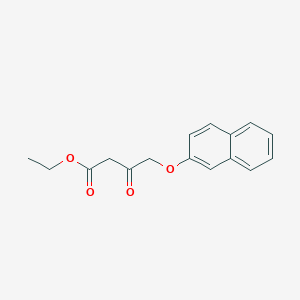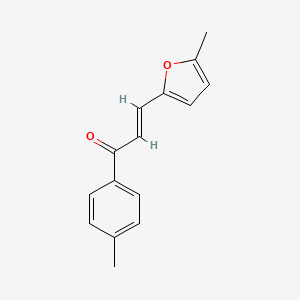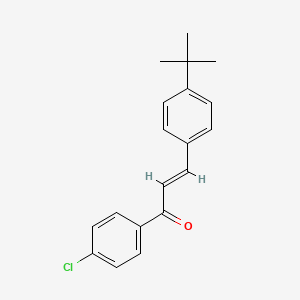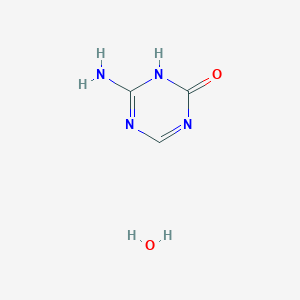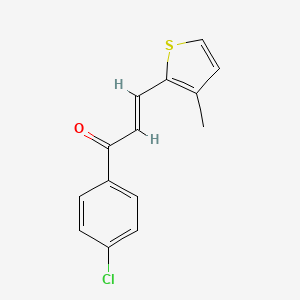
(2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, also known as 4-chloro-3-methylthiophene-2-prop-2-en-1-one, is an organic compound belonging to the class of thiophenes. It is an important building block for the synthesis of many organic compounds and has been used in a variety of scientific research applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one involves the condensation of 4-chloroacetophenone with 3-methylthiophene-2-carboxaldehyde in the presence of a base to form the desired product.
Starting Materials
4-chloroacetophenone, 3-methylthiophene-2-carboxaldehyde, Base (e.g. NaOH, KOH)
Reaction
Step 1: Dissolve 4-chloroacetophenone in a suitable solvent (e.g. ethanol, methanol) and add the base., Step 2: Add 3-methylthiophene-2-carboxaldehyde to the reaction mixture and stir at room temperature for several hours., Step 3: Purify the crude product by column chromatography or recrystallization to obtain the desired (2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one.
Scientific Research Applications
(2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has been widely used in scientific research. It has been used as a starting material in the synthesis of various heterocyclic compounds, such as thiophene derivatives, and has been used in the synthesis of biologically active compounds, such as anti-inflammatory agents. It has also been used as a building block in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs).
Mechanism Of Action
The mechanism of action of (2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is not well understood. However, it is believed that the compound is able to interact with certain biological targets and affect their activity. For example, it has been shown to interact with the enzyme cyclooxygenase (COX) and inhibit its activity, which can lead to the inhibition of inflammation. In addition, the compound has been shown to interact with certain receptors, such as the serotonin 5-HT2A receptor, and modulate their activity.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one are not well understood. However, it has been shown to have anti-inflammatory, antinociceptive, and anti-allergic activities. In addition, it has been shown to have neuroprotective, anxiolytic, and antidepressant-like effects.
Advantages And Limitations For Lab Experiments
The advantages of using (2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one for lab experiments include its availability, low cost, and ease of synthesis. The compound is also relatively stable, making it suitable for long-term storage. On the other hand, the compound is not very soluble in water and is not very stable in the presence of light and air.
Future Directions
The future directions for (2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research into its potential applications in drug development and organic electronics is needed. Finally, further research into its potential use as a starting material in the synthesis of other organic compounds is also needed.
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClOS/c1-10-8-9-17-14(10)7-6-13(16)11-2-4-12(15)5-3-11/h2-9H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXISCSVCTZCUBE-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

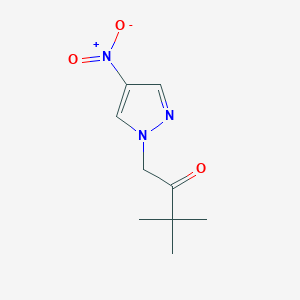


![2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine](/img/structure/B6320524.png)
